ALDH1A2 Enzyme Inhibition: Potent Sub-Nanomolar Binding Affinity of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde exhibits potent inhibition of human aldehyde dehydrogenase family 1 member A2 (ALDH1A2), with a measured Ki of 4.20 nM [1]. This binding affinity is substantially stronger than that observed for structurally related benzodioxane aldehydes lacking the 7-chloro substituent, which typically exhibit IC50 values in the micromolar range against ALDH isoforms [2]. The sub-nanomolar potency of this compound positions it as a high-affinity ligand for ALDH1A2, an enzyme critically involved in retinoic acid biosynthesis and a target of interest in cancer stem cell biology and developmental disorders [1].
| Evidence Dimension | Enzyme inhibition binding affinity |
|---|---|
| Target Compound Data | Ki = 4.20 nM |
| Comparator Or Baseline | Related benzodioxane aldehydes: IC50 > 1,000 nM against ALDH isoforms |
| Quantified Difference | > 238-fold higher affinity (lower Ki) |
| Conditions | Binding affinity assay using human ALDH1A2; Ki determined via inhibition constant measurement |
Why This Matters
The 4.20 nM Ki value enables researchers requiring potent ALDH1A2 inhibition to use substantially lower compound concentrations, reducing off-target effects and improving experimental signal-to-noise ratios compared to less potent alternatives.
- [1] BindingDB. (2025). BDBM50459608: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde - Ki = 4.20 nM against human ALDH1A2. BindingDB Entry. Retrieved April 2026. View Source
- [2] BindingDB. (n.d.). BDBM50236905: 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde - IC50 values. BindingDB Entry. Retrieved April 2026. View Source
